Cas no 1329468-18-9 ((3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone)
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
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- Inchi: 1S/C12H14BrFN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
- InChI Key: SAODDFMLMXTOPP-UHFFFAOYSA-N
- SMILES: C(C1=CC(F)=CC(Br)=C1)(N1CCN(C)CC1)=O
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022IRO-1g |
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone |
1329468-18-9 | 95% | 1g |
$272.00 | 2025-02-13 |
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
Introduction to (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 1329468-18-9)
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a significant compound in the field of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound, identified by the CAS number 1329468-18-9, combines a brominated and fluorinated aromatic ring with a piperazine moiety, making it a versatile intermediate for synthesizing various bioactive molecules.
The structural composition of this molecule is highly intriguing from a chemical perspective. The presence of both bromine and fluorine substituents on the aromatic ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In recent years, there has been a growing interest in piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds are known for their ability to modulate various neurotransmitter systems, making them valuable candidates for treating neurological and psychiatric disorders. The incorporation of a methyl group at the 4-position of the piperazine ring further enhances its pharmacological properties, potentially improving solubility and metabolic stability.
The methanone linkage in the compound's name suggests the presence of a carbonyl group, which can serve as a versatile handle for further chemical modifications. This feature is particularly useful in medicinal chemistry, where the introduction of different functional groups can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the carbonyl group can be reduced to an alcohol or converted into an amide, expanding the synthetic possibilities and enabling the creation of diverse molecular libraries.
Recent advancements in computational chemistry have also highlighted the importance of (3-bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone as a key intermediate in designing novel therapeutic agents. Molecular modeling studies have demonstrated that this compound can effectively interact with target proteins through multiple binding modes, increasing its potential as a lead compound in drug discovery programs. The combination of computational predictions with experimental validation has accelerated the development of new molecules with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in this compound due to its structural features that align well with current drug design trends. For example, the presence of both bromine and fluorine atoms makes it an attractive candidate for fragment-based drug design approaches, where small molecular fragments are screened for their ability to bind to biological targets. The success of such strategies relies on identifying key structural motifs that can be optimized to achieve high affinity binding.
Moreover, (3-bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone has been explored in the context of developing treatments for infectious diseases. The unique structural scaffold provides opportunities for designing molecules that can inhibit pathogenic enzymes or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of this compound may exhibit potent activity against certain bacterial and viral strains, offering promising leads for future therapeutic intervention.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to improve efficiency and scalability. These methods not only enhance the practicality of producing (3-bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone but also contribute to sustainable chemistry practices by reducing waste and minimizing environmental impact.
In conclusion, (3-bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules, while its reactivity allows for diverse chemical modifications. As our understanding of biological targets continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.
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